What is the chemical structure of 6-Dehydrogingerdione?
What is the chemical structure of 6-Dehydrogingerdione?
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dehydrogingerdione is a naturally occurring phenolic compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. It is a derivative of gingerol, one of the primary pungent constituents of fresh ginger. Structurally, it is characterized by a vanilloid moiety connected to a β-diketone system on a decene backbone. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, neuroprotective, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of 6-Dehydrogingerdione, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Chemical Structure and Properties
6-Dehydrogingerdione is chemically defined as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione[1]. It belongs to the class of hydroxycinnamic acids[1].
| Property | Value | Reference |
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione | [1] |
| Molecular Formula | C₁₇H₂₂O₄ | |
| Molecular Weight | 290.35 g/mol | |
| CAS Number | 76060-35-0 | |
| Canonical SMILES | CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) |
Quantitative Data Summary
The biological activities of 6-Dehydrogingerdione have been quantified in various in vitro assays. The following table summarizes key quantitative data from published studies.
| Biological Activity | Cell Line / System | Assay | IC₅₀ / Concentration | Reference |
| Anticancer | MDA-MB-231 (Breast Cancer) | MTT Assay | 71.13 µM | |
| Anticancer | HCC-38 (Breast Cancer) | MTT Assay | Effective at 20-100 µM | |
| Apoptosis Induction | Hep G2 (Hepatoblastoma) | Apoptosis Assay | 50, 100 µM (for 24h) | |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Synthesis | 5.80 ± 1.27 to 25.06 ± 4.86 µM | |
| Enzyme Inhibition | HeLa Nuclear Extract | Histone Deacetylase (HDAC) | 42 µM | |
| Antioxidant | DPPH Radical Scavenging | In vitro assay | High potency | |
| Antioxidant | Trolox Equivalent Antioxidant Capacity (TEAC) | In vitro assay | High potency | |
| Enzyme Induction | Quinone Reductase (QR) | CD = 13.24 ± 0.45 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize the biological activities of 6-Dehydrogingerdione.
Synthesis of 6-Dehydrogingerdione
While 6-Dehydrogingerdione is often isolated from natural sources, a common synthetic approach for related structures involves an aldol (B89426) condensation reaction. A plausible, though not explicitly detailed in the reviewed literature for this specific molecule, synthesis would involve the condensation of vanillin (B372448) with a suitable β-diketone. For the closely related compound dehydrozingerone, a synthesis from vanillin and acetone has been described and is provided here for reference.
Reference Protocol for a Related Compound (Dehydrozingerone):
-
Dissolve 4g of vanillin in 20 mL of acetone.
-
Add 20 mL of a 10% sodium hydroxide (B78521) solution to the mixture.
-
Stir the mixture, stopper the container, and let it stand for 48 hours at room temperature.
-
After the incubation period, acidify the dark-colored mixture with 60 mL of 10% hydrochloric acid in an ice bath while stirring.
-
A yellowish-brown solid will form. Filter the solid and wash it several times with cold water.
-
Recrystallize the crude product from 50% aqueous ethanol (B145695) to obtain the purified compound.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cells (MDA-MB-231, MCF-7), human hepatoblastoma cells (Hep G2), and rat pheochromocytoma cells (PC12) are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: 6-Dehydrogingerdione is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 0, 50, 100 µM). The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of 6-Dehydrogingerdione for 24 to 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with 6-Dehydrogingerdione for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
After treatment with 6-Dehydrogingerdione, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, Bax, Bcl-2, p21, Cyclin B1, Nrf2, Keap1, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
6-Dehydrogingerdione exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms involved in its anticancer and neuroprotective activities.
ROS/JNK-Mediated Apoptosis in Cancer Cells
6-Dehydrogingerdione induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the activation of the mitochondrial apoptotic cascade.
Caption: ROS/JNK-Mediated Apoptosis Pathway.
Neuroprotection via the Keap1-Nrf2-ARE Pathway
In neuronal cells, 6-Dehydrogingerdione provides protection against oxidative stress by activating the Keap1-Nrf2-ARE pathway. This leads to the upregulation of a suite of phase II antioxidant enzymes.
Caption: Keap1-Nrf2-ARE Antioxidant Response Pathway.
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, 6-Dehydrogingerdione can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M checkpoint. This is achieved by modulating the levels of key cell cycle regulatory proteins.
Caption: G2/M Cell Cycle Arrest Mechanism.
Conclusion
6-Dehydrogingerdione is a promising bioactive compound from ginger with significant potential for therapeutic applications, particularly in oncology and neurodegenerative diseases. Its multifaceted mechanisms of action, including the induction of ROS-mediated apoptosis, modulation of the Nrf2 antioxidant pathway, and cell cycle arrest, make it a compelling candidate for further investigation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to facilitate continued exploration of this potent natural product.
